An In-depth Technical Guide to the Physicochemical Properties of Octadecylcyclohexane for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Octadecylcyclohexane for Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecylcyclohexane (C24H48, CAS No. 4445-06-1) is a saturated hydrocarbon characterized by a cyclohexane ring substituted with an eighteen-carbon alkyl chain. This unique molecular architecture, combining a cyclic and a long linear aliphatic component, imparts a distinct set of physicochemical properties that make it a compound of interest in various industrial and research applications. Its high molecular weight, hydrophobicity, and thermal stability are key attributes that define its utility. This guide will provide a detailed exploration of these properties and discuss the scientific rationale behind its potential use, particularly within the realm of drug development as a lipophilic excipient.
Physicochemical Properties of Octadecylcyclohexane
The physicochemical properties of octadecylcyclohexane are fundamental to understanding its behavior and potential applications. These properties are summarized in the table below, followed by a detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C24H48 | [1] |
| Molecular Weight | 336.64 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Boiling Point | 409 °C | [1] |
| Melting Point | 43 °C | [1] |
| Density | 0.824 g/cm³ | [1] |
| Refractive Index | 1.456 | [1] |
| Solubility | Insoluble in polar solvents (e.g., water); Soluble in non-polar organic solvents. | [1] |
| Vapor Pressure | Low | [1] |
| Flash Point | 195.2 °C | [1] |
| Chemical Stability | High; resistant to oxidation | [1] |
The long octadecyl chain is the primary contributor to the molecule's high boiling and melting points, as it allows for significant van der Waals interactions between molecules. The cyclohexane ring adds rigidity to the structure and contributes to its thermal stability. Its non-polar nature, a consequence of being a hydrocarbon, dictates its solubility profile, rendering it immiscible with water but soluble in other non-polar organic solvents. This high degree of lipophilicity is a critical characteristic for its potential use in pharmaceutical formulations.
Synthesis and Characterization
The synthesis of octadecylcyclohexane is most commonly achieved through the catalytic hydrogenation of octadecylbenzene. This well-established method provides a high-yield route to the saturated cycloalkane.
Experimental Protocol: Catalytic Hydrogenation of Octadecylbenzene
Objective: To synthesize octadecylcyclohexane by the catalytic hydrogenation of octadecylbenzene.
Methodology:
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Reactor Setup: A high-pressure autoclave reactor is charged with octadecylbenzene and a suitable solvent, such as ethanol or hexane.
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Catalyst Addition: A heterogeneous catalyst, typically a noble metal like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the mixture.
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Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously to ensure efficient mixing and mass transfer.
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Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
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Work-up: After cooling the reactor and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude octadecylcyclohexane.
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Purification: The product can be further purified by vacuum distillation or recrystallization to obtain high-purity octadecylcyclohexane.
Causality behind Experimental Choices: The choice of a heterogeneous catalyst allows for easy separation from the reaction mixture post-reaction. High pressure and temperature are employed to overcome the activation energy of the hydrogenation reaction and to ensure a reasonable reaction rate. The selection of a non-polar solvent is based on the solubility of the starting material and product.
Diagram of the Synthesis Workflow
Caption: A schematic representation of the synthesis of octadecylcyclohexane via catalytic hydrogenation.
Analytical Characterization
The identity and purity of synthesized octadecylcyclohexane are confirmed using a suite of analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. The gas chromatogram would show a single major peak corresponding to octadecylcyclohexane, and the mass spectrum would exhibit a molecular ion peak (M+) and a characteristic fragmentation pattern consistent with its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of octadecylcyclohexane would be characterized by a complex series of overlapping signals in the aliphatic region (typically 0.8-1.8 ppm). A triplet around 0.88 ppm would correspond to the terminal methyl group of the octadecyl chain. The protons on the cyclohexane ring would appear as broad multiplets.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclohexane ring and the octadecyl chain, providing confirmation of the carbon skeleton.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of octadecylcyclohexane is expected to be relatively simple, dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of peaks in the regions characteristic of double or triple bonds and functional groups would confirm the saturated hydrocarbon structure.
Applications in Drug Development
The unique physicochemical properties of octadecylcyclohexane make it a promising candidate for various applications in drug development, primarily as a lipophilic excipient. Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication, included for the purpose of long-term stabilization, bulking up solid formulations that contain potent active ingredients in small amounts, or to confer a therapeutic enhancement on the active ingredient in the final dosage form, such as facilitating drug absorption, reducing viscosity, or enhancing solubility.
The highly lipophilic nature of octadecylcyclohexane makes it particularly suitable for the formulation of poorly water-soluble drugs. By incorporating such drugs into a lipid-based matrix containing octadecylcyclohexane, their dissolution and subsequent absorption can be significantly improved.
Potential Roles of Octadecylcyclohexane in Pharmaceutical Formulations:
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Solubility Enhancer: For lipophilic drugs, octadecylcyclohexane can act as a carrier, keeping the drug in a solubilized state within the formulation, which can enhance bioavailability.
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Component of Topical Formulations: Its low volatility, high stability, and hydrophobic nature make it a potential ingredient in creams, ointments, and transdermal patches. It can act as a vehicle for the API and may also modulate the release of the drug from the formulation.
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Controlled-Release Agent: In solid dosage forms, octadecylcyclohexane could be used as a matrix-forming agent to control the release of the API over an extended period. Its solid nature at room temperature and defined melting point could be exploited in melt-granulation or hot-melt extrusion processes.
Diagram of Properties and Potential Applications
